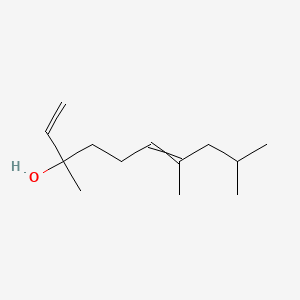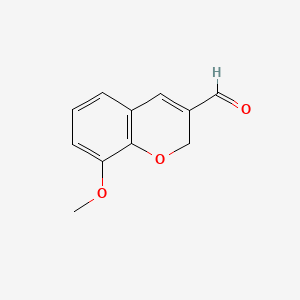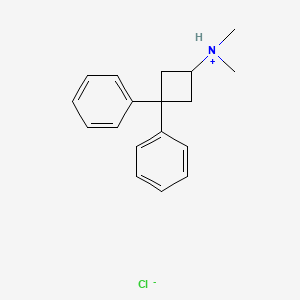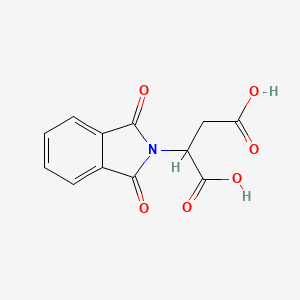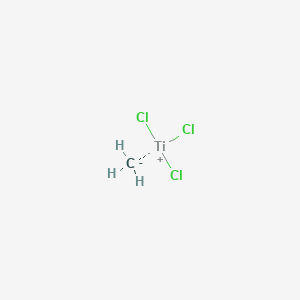
Titanium, trichloromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, trichloromethyl- is a chemical compound with the formula Ti(CCl3)4 It is a titanium-based compound where the titanium atom is bonded to four trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium, trichloromethyl- can be synthesized through the reaction of titanium tetrachloride (TiCl4) with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl lithium (LiCCl3) as a reagent. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of titanium, trichloromethyl- involves the reduction of titanium tetrachloride with trichloromethylating agents in large-scale reactors. The process requires precise control of temperature and pressure to optimize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium, trichloromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and trichloromethyl radicals.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium or magnesium are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Titanium dioxide and trichloromethyl radicals.
Reduction: Titanium(III) compounds.
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
Titanium, trichloromethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of high-performance materials, including coatings and composites .
Mécanisme D'action
The mechanism of action of titanium, trichloromethyl- involves the formation of reactive intermediates, such as trichloromethyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic properties of the titanium center and the trichloromethyl groups .
Comparaison Avec Des Composés Similaires
Titanium Tetrachloride (TiCl4): A precursor for many titanium compounds, including titanium, trichloromethyl-.
Titanium Trichloride (TiCl3): Used in similar applications but has different reactivity and properties.
Titanium Dioxide (TiO2): A common oxidation product of titanium, trichloromethyl- and widely used in various industries .
Uniqueness: Titanium, trichloromethyl- is unique due to its ability to form reactive trichloromethyl radicals, which can participate in a wide range of chemical reactions. This property makes it valuable for applications that require high reactivity and specificity .
Propriétés
IUPAC Name |
carbanide;trichlorotitanium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3ClH.Ti/h1H3;3*1H;/q-1;;;;+4/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCHACRVJZXHLX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].Cl[Ti+](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-38-8 |
Source


|
| Record name | Titanium, trichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
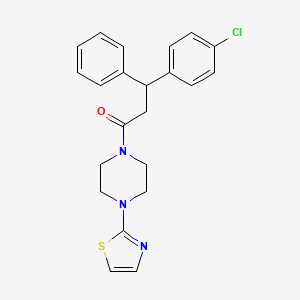
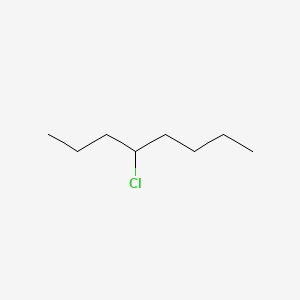
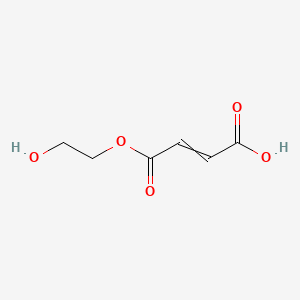

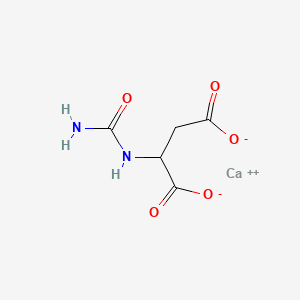

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1617979.png)
![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)
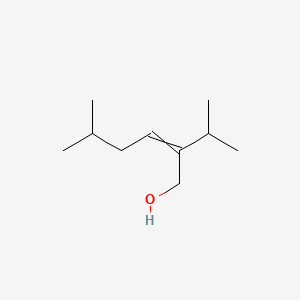
![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)
